(S)-3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid (S)-3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1212152-78-7
VCID: VC4161193
InChI: InChI=1S/C10H10N4O2/c15-10(16)9(14-7-11-12-13-14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,15,16)/t9-/m0/s1
SMILES: C1=CC=C(C=C1)CC(C(=O)O)N2C=NN=N2
Molecular Formula: C10H10N4O2
Molecular Weight: 218.216

(S)-3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid

CAS No.: 1212152-78-7

Cat. No.: VC4161193

Molecular Formula: C10H10N4O2

Molecular Weight: 218.216

* For research use only. Not for human or veterinary use.

(S)-3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid - 1212152-78-7

Specification

CAS No. 1212152-78-7
Molecular Formula C10H10N4O2
Molecular Weight 218.216
IUPAC Name (2S)-3-phenyl-2-(tetrazol-1-yl)propanoic acid
Standard InChI InChI=1S/C10H10N4O2/c15-10(16)9(14-7-11-12-13-14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,15,16)/t9-/m0/s1
Standard InChI Key CJFZFWRBAQCHFO-VIFPVBQESA-N
SMILES C1=CC=C(C=C1)CC(C(=O)O)N2C=NN=N2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₀H₁₀N₄O₂, with a molecular weight of 218.22 g/mol . The chiral center at the second carbon of the propanoic acid moiety confers stereospecificity, making the (S)-enantiomer biologically relevant in receptor-ligand interactions. X-ray crystallography reveals an orthorhombic crystal system, with bond lengths and angles consistent with tetrahedral geometry at the chiral center. Key structural features include:

  • Tetrazole ring: A planar, aromatic five-membered ring with alternating single and double bonds, contributing to metabolic stability.

  • Phenyl group: Enhances lipophilicity, facilitating membrane permeability.

  • Carboxylic acid: Participates in hydrogen bonding and salt formation, critical for solubility and target binding .

Table 1: Key Structural Parameters

ParameterValueSource
Crystal SystemOrthorhombic
Bond Length (C-N)1.32 Å
Dihedral Angle112.5°

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • ¹H NMR: A singlet at δ 8.9 ppm corresponds to the tetrazole proton, while aromatic protons of the phenyl group appear between δ 7.2–7.5 ppm .

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid resonates at δ 172.1 ppm, and the tetrazole carbons appear at δ 145–150 ppm .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a two-step process:

  • Formation of the tetrazole ring: Phenylacetic acid derivatives react with sodium azide and triethyl orthoformate under acidic conditions to yield the tetrazole intermediate.

  • Chiral resolution: Racemic mixtures are separated using chiral chromatography or enzymatic resolution to isolate the (S)-enantiomer.

Reaction Scheme:

Phenylacetic acid+NaN3HClTetrazole intermediateChiral resolution(S)-enantiomer\text{Phenylacetic acid} + \text{NaN}_3 \xrightarrow{\text{HCl}} \text{Tetrazole intermediate} \xrightarrow{\text{Chiral resolution}} (S)\text{-enantiomer}

Optimization Parameters

Critical factors affecting yield and purity include:

  • Temperature: Reactions conducted at 70°C improve tetrazole ring formation efficiency.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates.

  • Catalyst: Lewis acids such as ZnCl₂ accelerate cyclization .

Chemical Reactivity and Functionalization

Carboxylic Acid Derivatives

The carboxylic acid undergoes esterification, amidation, and salt formation:

  • Esterification: Reacts with methanol under acidic conditions to form methyl esters, improving lipid solubility.

  • Amidation: Coupling with amines via carbodiimide chemistry yields bioactive amides .

Tetrazole-Specific Reactions

The tetrazole ring participates in:

  • Nucleophilic substitution: Reacts with alkyl halides to form N-alkylated derivatives.

  • Coordination chemistry: Binds metal ions (e.g., Zn²⁺) through lone pairs on nitrogen atoms, relevant in enzyme inhibition .

Pharmacological Applications

Anticancer Activity

Derivatives of (S)-3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid exhibit potent activity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ values as low as 1.9 μg/mL . Mechanistic studies suggest inhibition of human thymidylate synthase (hTS), a key enzyme in DNA synthesis .

Table 2: Anticancer Activity Data

DerivativeHCT-116 IC₅₀ (μg/mL)MCF-7 IC₅₀ (μg/mL)
Hydrazide (9)2.32.8
Ester (6)1.92.5
Doxorubicin (Ref.)3.233.23

Enzyme Inhibition

The compound acts as a cytosolic phospholipase A2α (cPLA2α) inhibitor, reducing inflammation by blocking arachidonic acid release . Molecular docking studies reveal binding to the enzyme’s catalytic site via hydrogen bonds with Arg200 and Tyr228 .

Physicochemical Properties

Table 3: Physical and Chemical Properties

PropertyValueSource
Molecular Weight218.22 g/mol
Density1.358 g/cm³
Solubility (Water)25 mg/mL
LogP1.2

Future Directions

Ongoing research explores:

  • Polymer-supported synthesis: For scalable production.

  • Targeted drug delivery: Conjugation with nanoparticles to enhance bioavailability .

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